molecular formula C12H15NO2S B7471779 4-[4-(Methylthio)benzoyl]morpholine

4-[4-(Methylthio)benzoyl]morpholine

Cat. No.: B7471779
M. Wt: 237.32 g/mol
InChI Key: POAYBPHTHJGWIX-UHFFFAOYSA-N
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Description

4-[4-(Methylthio)benzoyl]morpholine is an organic compound that features a morpholine ring substituted with a benzoyl group, which in turn is substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylthio)benzoyl]morpholine typically involves the reaction of morpholine with 4-(methylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylthio)benzoyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Substitution: Nitro or halogenated derivatives.

    Reduction: Hydroxyl derivatives.

Scientific Research Applications

4-[4-(Methylthio)benzoyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[4-(Methylthio)benzoyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methylthio group can enhance the compound’s ability to penetrate cell membranes, while the benzoyl group can participate in hydrogen bonding and other interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(Methylthio)phenyl]morpholine: Similar structure but lacks the carbonyl group.

    4-[4-(Methylsulfonyl)benzoyl]morpholine: Contains a sulfonyl group instead of a methylthio group.

    4-[4-(Methoxy)benzoyl]morpholine: Contains a methoxy group instead of a methylthio group.

Uniqueness

4-[4-(Methylthio)benzoyl]morpholine is unique due to the presence of the methylthio group, which can influence its chemical reactivity and biological activity. The combination of the morpholine ring and the benzoyl group also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-16-11-4-2-10(3-5-11)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAYBPHTHJGWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(methylthio)benzoic acid (6.76 g, 40.2 mmol) and N-[2-(dimethylamino)ethyl]-N′-ethylcarbodiimide hydrochloride (9.24 g, 48.2 mmol) in THF (100 mL) was added morpholine (4.2 mL, 48.2 mmol). After stirring for 2 hours, the reaction was concentrated in vacuo and the residue partitioned between ethyl acetate (100 mL) and 2M hydrochloric acid (150 mL). The organic phase was separated, washed with 1M aqueous sodium carbonate solution, dried over sodium sulfate, filtered and concentrated in vacuo to give the title compound LC retention time 3.52 mins MS m/z 238 (MH+).
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
9.24 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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